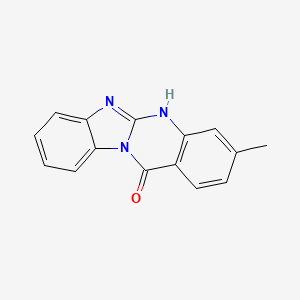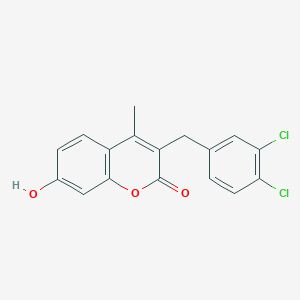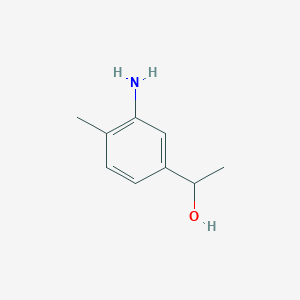
1-(3-amino-4-methylphenyl)ethanol
概要
説明
1-(3-amino-4-methylphenyl)ethanol is an organic compound with the molecular formula C9H13NO It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring substituted with a methyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-amino-4-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(3-Amino-4-methylphenyl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert atmosphere and requires careful control of temperature and pH to achieve high yields .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves catalytic hydrogenation of the corresponding ketone. This method is preferred due to its scalability and efficiency. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) .
化学反応の分析
Types of Reactions: 1-(3-amino-4-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form the corresponding amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed:
Oxidation: 1-(3-Amino-4-methylphenyl)ethanone
Reduction: 1-(3-Amino-4-methylphenyl)ethanamine
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(3-amino-4-methylphenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific diseases.
作用機序
The mechanism of action of 1-(3-amino-4-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
類似化合物との比較
1-(3-Amino-4-methylphenyl)ethanone: Similar structure but lacks the hydroxyl group.
1-(3-Amino-4-methylphenyl)ethanamine: Similar structure but lacks the hydroxyl group and has an additional amino group.
1-(3-Hydroxy-4-methylphenyl)ethan-1-ol: Similar structure but lacks the amino group.
Uniqueness: 1-(3-amino-4-methylphenyl)ethanol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets compared to its similar compounds .
特性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
1-(3-amino-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H13NO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7,11H,10H2,1-2H3 |
InChIキー |
RIDMUEAXEZMIQE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(C)O)N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

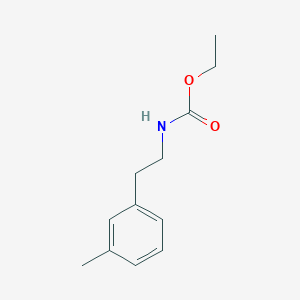
![2-[2-(4-fluorophenyl)ethoxy]acetic acid](/img/structure/B8681295.png)
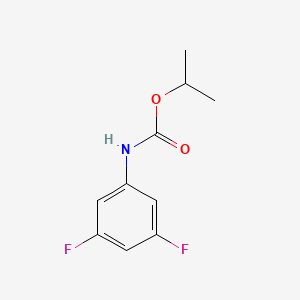



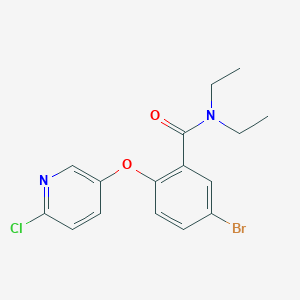

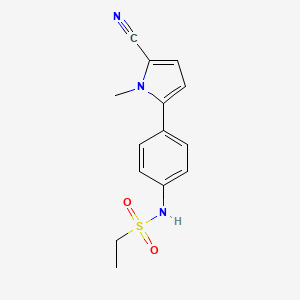
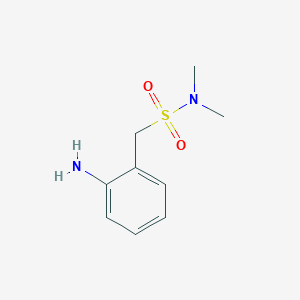
![4-bromo-13-chloro-9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene](/img/structure/B8681369.png)
